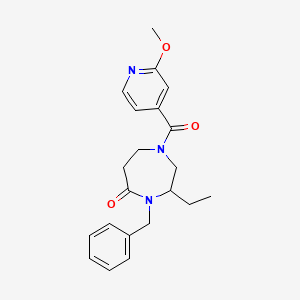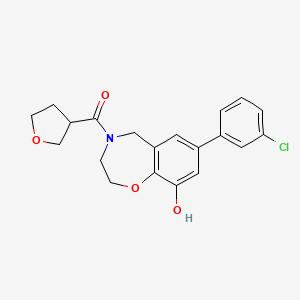![molecular formula C19H25N5O B5500191 N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)
N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds, similar to the one , often involves multi-step chemical reactions that can include cyclization, condensation, and functional group transformations. One example in related chemistry is the novel one-pot synthesis approach that focuses on creating heterocyclic compounds by manipulating pyridinyl and pyrimidinone frameworks, demonstrating the complexity and the strategic planning required in synthesizing such molecules (Özdemir et al., 2015).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine often requires advanced analytical techniques for characterization. Studies like those by Özdemir et al. involve X-ray diffraction methods and density functional theory (DFT) calculations to determine the geometry, vibrational wavenumbers, and chemical shifts of molecules, providing deep insights into the molecular structure and its electronic properties.
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are characterized by their reactivity with various chemical agents and conditions. For instance, the condensation reactions involving heterocyclic compounds, their interactions with aldehydes, and base-catalyzed reactions showcase the versatile chemical behavior and potential for further functionalization of these molecules (Elmuradov et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Pyrimidine derivatives are a focus of considerable interest due to their wide range of biological activities. For instance, compounds synthesized from pyrimidine linked with pyrazole heterocyclics have shown promising insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). This suggests that N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine could potentially be explored for similar applications, focusing on antimicrobial and pest control research.
Material Science Applications
In material science, pyrimidine derivatives have been utilized in the synthesis of novel polymers. For example, pyridine-containing aromatic dianhydride monomers have been synthesized for the preparation of polyimides, which are known for their excellent thermal stability and mechanical properties (Wang et al., 2006). Such research indicates the potential for N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine to contribute to the development of new materials with desirable physical and chemical properties.
Anticancer and Antiproliferative Research
Furthermore, pyrimidine derivatives have been explored for their anticancer and antiproliferative effects. Compounds derived from pyrimido[1,6-a]thieno[2,3-d]pyrimidines have been evaluated for their antiproliferative activity against human breast cancer cell lines, highlighting their potential as anticancer agents (Atapour-Mashhad et al., 2017). This suggests that the research into N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine could also encompass investigations into its potential anticancer properties.
Propiedades
IUPAC Name |
1-[4-(dimethylamino)-2-pyridin-4-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-5-6-17(25)24-12-9-15-16(13-24)21-18(22-19(15)23(2)3)14-7-10-20-11-8-14/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYGQDAAROVVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC2=C(C1)N=C(N=C2N(C)C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-7-pentanoyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)